molecular formula C13H22O2Si B11869481 Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane

Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane

Cat. No.: B11869481
M. Wt: 238.40 g/mol
InChI Key: DQSSEJZSAKUYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is an organosilicon compound characterized by the presence of two methoxy groups, a methyl group, and a 2-methyl-2-phenylpropyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane typically involves the reaction of 2-methyl-2-phenylpropanol with chloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloromethylsilane, forming the desired silane compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form silanols or siloxanes.

    Reduction: The compound can be reduced to form simpler silanes.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Silanols, siloxanes.

    Reduction: Simpler silanes.

    Substitution: Halosilanes, alkylsilanes.

Scientific Research Applications

Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of various organosilicon structures. These interactions are crucial for the compound’s applications in materials science and organic synthesis.

Comparison with Similar Compounds

    Dimethyldiethoxysilane: An organosilicon compound with two ethoxy groups and two methyl groups attached to the silicon atom.

    Trimethoxy(methyl)silane: Contains three methoxy groups and one methyl group attached to the silicon atom.

    Phenyltrimethoxysilane: Features three methoxy groups and one phenyl group attached to the silicon atom.

Uniqueness: Dimethoxy(methyl)(2-methyl-2-phenylpropyl)silane is unique due to the presence of the 2-methyl-2-phenylpropyl group, which imparts distinct steric and electronic properties to the compound. This makes it particularly useful in applications where specific molecular interactions are required, such as in the synthesis of specialized materials and in drug delivery systems.

Properties

Molecular Formula

C13H22O2Si

Molecular Weight

238.40 g/mol

IUPAC Name

dimethoxy-methyl-(2-methyl-2-phenylpropyl)silane

InChI

InChI=1S/C13H22O2Si/c1-13(2,11-16(5,14-3)15-4)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3

InChI Key

DQSSEJZSAKUYQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C[Si](C)(OC)OC)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.